molecular formula C20H34O4 B14791005 (1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol

(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol

Cat. No.: B14791005
M. Wt: 338.5 g/mol
InChI Key: NOFOAYPPHIUXJR-PYUYXREWSA-N
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Description

The compound (1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol is a complex organic molecule with a tetracyclic structure. This compound is known for its unique configuration and multiple hydroxyl groups, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol involves multiple steps, including cyclization and hydroxylation reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Common reagents used in the synthesis include organometallic catalysts and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its ability to interact with various biomolecules makes it a valuable tool in understanding biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure and reactivity may offer new avenues for drug development and treatment strategies.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol lies in its specific stereochemistry and the presence of multiple hydroxyl groups. These features confer distinct reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol

InChI

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13?,14?,15?,16?,17-,18-,19-,20-/m0/s1

InChI Key

NOFOAYPPHIUXJR-PYUYXREWSA-N

Isomeric SMILES

C[C@]12CCC([C@@](C1CCC3[C@@]24CC[C@@](C(C3)C4)(CO)O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O

Origin of Product

United States

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